molecular formula C25H48O3 B14680103 1-butoxypropan-2-yl (Z)-octadec-9-enoate CAS No. 37281-78-0

1-butoxypropan-2-yl (Z)-octadec-9-enoate

Cat. No.: B14680103
CAS No.: 37281-78-0
M. Wt: 396.6 g/mol
InChI Key: MADFMOIGWCHQBP-YPKPFQOOSA-N
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Description

1-butoxypropan-2-yl (Z)-octadec-9-enoate is an organic compound with a complex structure that includes both ester and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butoxypropan-2-yl (Z)-octadec-9-enoate typically involves the esterification of (Z)-octadec-9-enoic acid with 1-butoxypropan-2-ol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-butoxypropan-2-yl (Z)-octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers depending on the nucleophile used.

Scientific Research Applications

1-butoxypropan-2-yl (Z)-octadec-9-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of lubricants, surfactants, and emulsifiers.

Mechanism of Action

The mechanism of action of 1-butoxypropan-2-yl (Z)-octadec-9-enoate involves its interaction with biological membranes due to its amphiphilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the ester and ether functional groups can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-butoxypropan-2-yl isobutyl carbonate
  • 1-(1-butoxypropan-2-yloxy)propan-2-yl 3,5,5-trimethylhexanoate

Uniqueness

1-butoxypropan-2-yl (Z)-octadec-9-enoate is unique due to its specific combination of ester and ether functional groups, which confer distinct chemical and physical properties. Its long alkyl chain and unsaturation (Z-configuration) contribute to its amphiphilic nature, making it suitable for applications in surfactants and emulsifiers. The presence of the (Z)-octadec-9-enoate moiety also imparts potential biological activities that are not observed in similar compounds.

Properties

CAS No.

37281-78-0

Molecular Formula

C25H48O3

Molecular Weight

396.6 g/mol

IUPAC Name

1-butoxypropan-2-yl (Z)-octadec-9-enoate

InChI

InChI=1S/C25H48O3/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(26)28-24(3)23-27-22-7-5-2/h13-14,24H,4-12,15-23H2,1-3H3/b14-13-

InChI Key

MADFMOIGWCHQBP-YPKPFQOOSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)COCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(C)COCCCC

Related CAS

37281-78-0

Origin of Product

United States

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